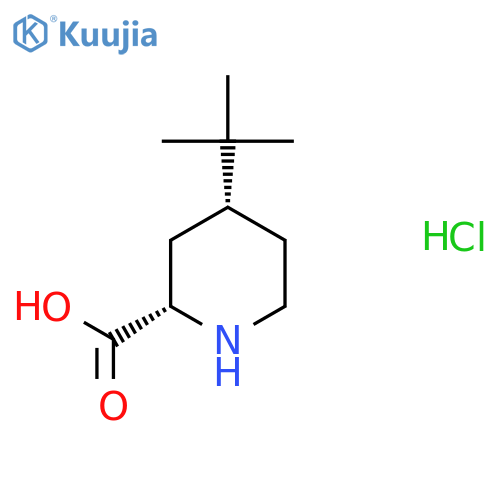Cas no 42205-81-2 ((2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride)

42205-81-2 structure
商品名:(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride
(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-6737753
- (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride
- rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride
- 42205-81-2
- Z3484279974
-
- インチ: 1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1
- InChIKey: RDOKCEZOAOPTNO-WLYNEOFISA-N
- ほほえんだ: Cl.OC([C@@H]1C[C@@H](CCN1)C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 221.1182566g/mol
- どういたいしつりょう: 221.1182566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6737753-1.0g |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |
42205-81-2 | 95% | 1g |
$943.0 | 2023-05-30 | |
| Enamine | EN300-6737753-5.0g |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |
42205-81-2 | 95% | 5g |
$2732.0 | 2023-05-30 | |
| Enamine | EN300-6737753-0.5g |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |
42205-81-2 | 95% | 0.5g |
$735.0 | 2023-05-30 | |
| Enamine | EN300-6737753-2.5g |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis |
42205-81-2 | 95% | 2.5g |
$1848.0 | 2023-05-30 | |
| 1PlusChem | 1P028MU9-10g |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |
42205-81-2 | 95% | 10g |
$5071.00 | 2024-05-02 | |
| Aaron | AR028N2L-10g |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |
42205-81-2 | 95% | 10g |
$5597.00 | 2023-12-15 | |
| Aaron | AR028N2L-50mg |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |
42205-81-2 | 95% | 50mg |
$325.00 | 2025-02-16 | |
| Aaron | AR028N2L-100mg |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |
42205-81-2 | 95% | 100mg |
$474.00 | 2025-02-16 | |
| Aaron | AR028N2L-250mg |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |
42205-81-2 | 95% | 250mg |
$666.00 | 2025-02-16 | |
| Aaron | AR028N2L-5g |
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis |
42205-81-2 | 95% | 5g |
$3782.00 | 2023-12-15 |
(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
42205-81-2 ((2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride) 関連製品
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
